

5-Fluoro-2-methylphenylacetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylphenylacetic acid

Cat. No.: B1304801

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 261951-75-1

This technical guide provides an in-depth overview of **5-Fluoro-2-methylphenylacetic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthetic route, and explores its putative role as a modulator of nuclear receptors, offering a valuable resource for researchers in the field.

Core Properties and Data

5-Fluoro-2-methylphenylacetic acid is a white to off-white solid. Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	261951-75-1	[1]
Molecular Formula	C ₉ H ₉ FO ₂	[1]
Molecular Weight	168.17 g/mol	
Physical Form	Solid	[2]
Purity	>98% (typical)	[2]
Melting Point	89-93°C	[2]
Long-Term Storage	Store in a cool, dry place	[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-Fluoro-2-methylphenylacetic acid** is not readily available in the public domain, a general and robust two-step methodology for analogous α -fluoroaryl acetic acids can be adapted. This involves the esterification of the parent carboxylic acid followed by electrophilic α -fluorination and subsequent hydrolysis.

A potential synthetic pathway is outlined below, based on established methods for similar compounds.

Step 1: Esterification of 2-Methylphenylacetic Acid

This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester to protect the acidic proton and facilitate the subsequent fluorination step.

Methodology:

- Dissolve 2-methylphenylacetic acid in absolute ethanol in a round-bottom flask.
- Cool the solution in an ice bath and slowly add concentrated sulfuric acid as a catalyst.
- After a brief period of stirring at 0°C, remove the ice bath and reflux the mixture for several hours.

- Upon cooling, dilute the reaction mixture with water and extract the ethyl ester with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylphenylacetate.

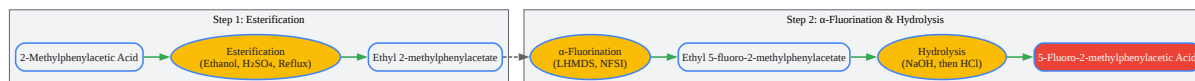
Step 2: α -Fluorination and Hydrolysis

The ethyl ester intermediate is then subjected to α -fluorination using an electrophilic fluorine source, followed by hydrolysis to yield the final product.

Methodology:

- Dissolve the ethyl 2-methylphenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to a low temperature (e.g., -78°C) and slowly add a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LHMDS), to generate the enolate.
- After stirring, add a solution of an electrophilic fluorinating agent, for example, N-Fluorobenzenesulfonimide (NFSI).
- Allow the reaction to proceed at low temperature before gradually warming to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the fluorinated ester with an organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product.
- Hydrolyze the purified ethyl 5-fluoro-2-methylphenylacetate using an aqueous base (e.g., sodium hydroxide) in ethanol.

- After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the **5-Fluoro-2-methylphenylacetic acid**.
- Collect the solid product by filtration, wash with water, and dry.



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A potential synthetic workflow for **5-Fluoro-2-methylphenylacetic acid**.

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for **5-Fluoro-2-methylphenylacetic acid** is not widely published. However, based on the known spectral characteristics of analogous compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

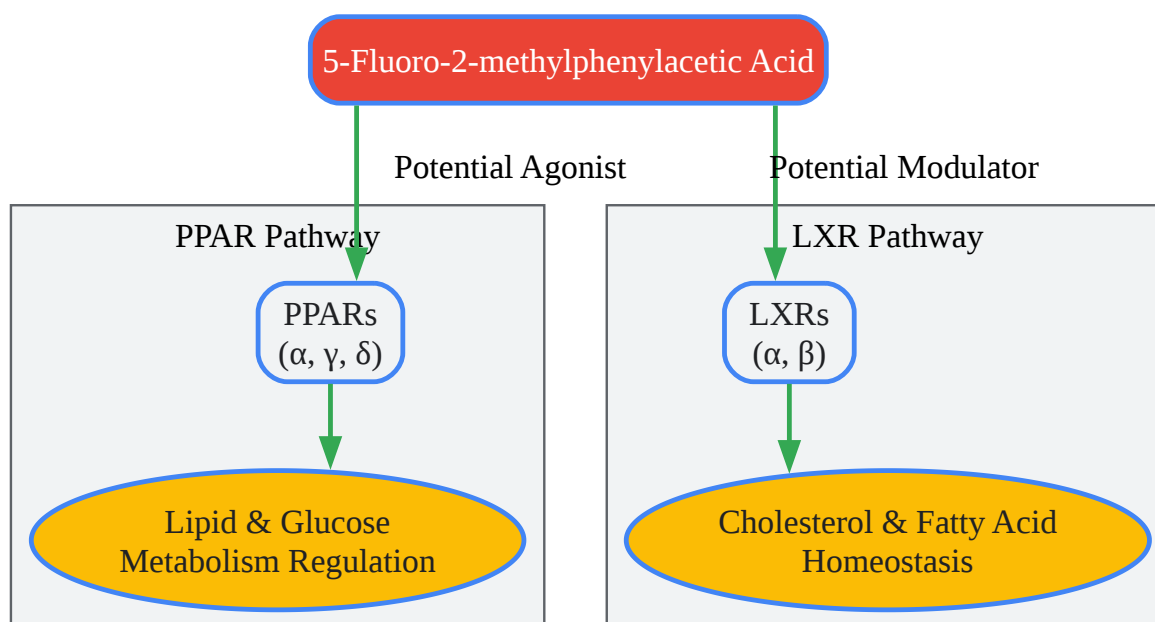
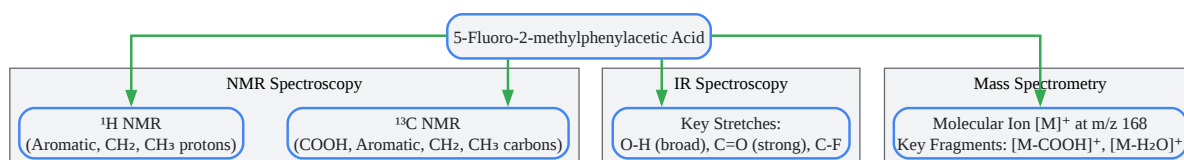
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong peak for the C=O stretch, and bands corresponding to C-F and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ at m/z 168 would be expected. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and the loss of a water molecule ($-\text{H}_2\text{O}$, 18 Da).



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References

- 1. 5-FLUORO-2-METHYLPHENYLACETIC ACID | 261951-75-1 [chemicalbook.com]
- 2. 203314-27-6 2-Fluoro-5-methylphenylacetic acid AKSci X2687 [aksci.com]
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